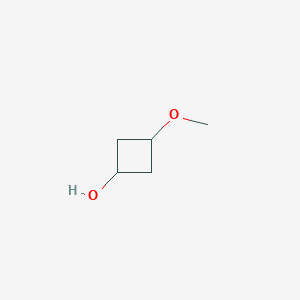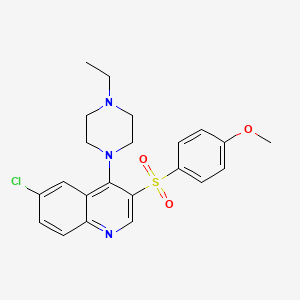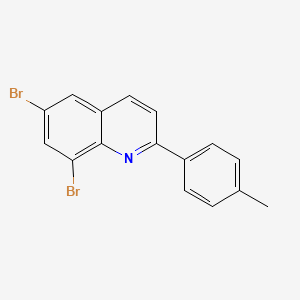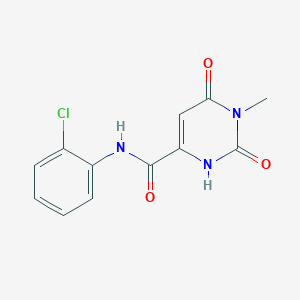
Methyl 5-hydroxy-2-propan-2-ylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including alkylation, dehydration-aromatization, and condensation reactions. For instance, the synthesis of 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline was achieved by reacting benzonitrile oxide with the enolate ion of methyl vinyl ketone, followed by dehydration to obtain 5-vinylisoxazole . Similarly, methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate was synthesized through a six-step process starting with commercially available compounds and involving a Horner–Wadsworth–Emmons-type olefination .
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. For example, the crystal structure of methyl 5-(2-bromoacetyl)-2-propoxybenzoate revealed a planar molecule with the exception of the ester group . The molecular structure can influence the formation of intermolecular bonds, as seen in the crystal structures of methyl 3,5-dimethylbenzoate, which forms strands of molecules bonded through C—H⋯O=C interactions .
Chemical Reactions Analysis
Chemical reactions of related compounds include nucleophilic addition, epoxidation, and ring-opening reactions. The reactivity of 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline under different conditions showed complex behavior, including nucleophilic addition of alcohols and alkyllithiums . The reaction of 2-hydroxyaryl(5-methylfur-2-yl)alkanes in ethanolic HCl solution led to the rearrangement into benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. The planarity of the molecule and the dihedral angle between different groups can affect the compound's reactivity and the formation of intermolecular bonds, as seen in the crystal structure of methyl 5-(2-bromoacetyl)-2-propoxybenzoate . The presence of hydroxyl groups can also contribute to the formation of hydrogen bonds and affect solubility and reactivity, as indicated by the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate .
Aplicaciones Científicas De Investigación
Pharmacological Research
Research into compounds such as CS-866, which is a prodrug type angiotensin receptor antagonist, demonstrates the importance of chemical modifications in enhancing drug efficacy and specificity. CS-866 is transformed into an active acid, RNH-6270, inhibiting angiotensin II binding and showing potential for treating hypertension and cardiovascular diseases (Mizuno et al., 1995).
Chemical Synthesis and Toxicology
The development of novel synthetic methods for chemical compounds is crucial in medicinal chemistry. For example, a hydrothermal synthesis method for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole offers a clean and safe approach to producing this compound, potentially applicable to related chemicals (Wang et al., 2013). Toxicokinetics and analytical toxicology studies, such as those conducted on NBOMe derivatives, provide insights into drug metabolism, aiding in the development of safer pharmaceuticals (Richter et al., 2019).
Food Chemistry and Toxicology
Compounds like Methylglyoxal, a reactive alpha-oxoaldehyde, are studied for their presence in food and organisms, showcasing the relevance of chemical research in understanding dietary implications and potential health risks (Nemet et al., 2006).
Insecticidal Applications
Neolignans isolated from Piper decurrens have shown insecticidal properties, indicating the potential of natural and synthetic compounds in developing environmentally friendly pesticides (Chauret et al., 1996).
Corrosion Inhibition
Compounds with 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition properties, important for protecting metals in industrial applications. Such studies highlight the interdisciplinary nature of chemical research, bridging materials science and chemistry (Ammal et al., 2018).
Propiedades
IUPAC Name |
methyl 5-hydroxy-2-propan-2-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)9-5-4-8(12)6-10(9)11(13)14-3/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWABDZPCYTDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2416231-00-8 |
Source


|
| Record name | methyl 5-hydroxy-2-(propan-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)




![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)

![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)
![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2545611.png)